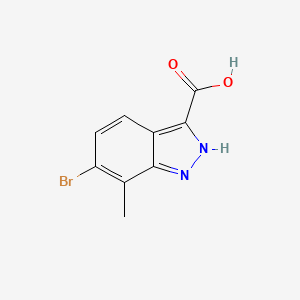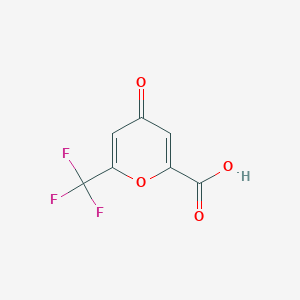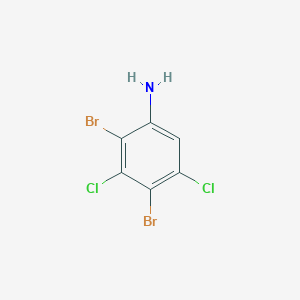
2,6-Dibromo-3,4-difluoroaniline
Übersicht
Beschreibung
2,6-Dibromo-3,4-difluoroaniline is an aniline derivative . Aniline derivatives are a class of chemical compounds which are used in the synthesis of a wide range of chemical products.
Synthesis Analysis
The synthesis of 2,6-Dibromo-3,4-difluoroaniline has been reported less frequently. One method is based on the 2,6-dyshamine as the main raw material. The bromine is used as a bromine reagent. The target compound can be obtained by the three-step reaction of acetyl-based protection, bromine, and protection .Molecular Structure Analysis
The molecular formula of 2,6-Dibromo-3,4-difluoroaniline is C6H3Br2F2N . The molecular weight is 286.90 g/mol . The InChI is 1S/C6H3Br2F2N/c7-2-1-3 (9)6 (11)5 (10)4 (2)8/h1H,11H2 .Chemical Reactions Analysis
The bromo-substituent allows Pd-catalysed coupling reaction for expanding the size of the molecule . This property makes it useful in various chemical reactions.Physical And Chemical Properties Analysis
2,6-Dibromo-3,4-difluoroaniline is an off-white crystalline substance . It has a molecular weight of 286.90 g/mol . The compound has a XLogP3-AA value of 2.8, indicating its lipophilicity .Wissenschaftliche Forschungsanwendungen
Structural and Molecular Characteristics
Halogenated Aniline Derivatives : The halogenated aniline derivatives, including compounds similar to 2,6-Dibromo-3,4-difluoroaniline, have been studied for their molecular and crystal structures. These compounds, due to their unique halogen disorder and hydrogen bonding, offer insights into molecular interactions and crystallography (Ferguson et al., 1998).
Spectroscopic Features and Reactivity : Research on difluoroanilines, focusing on 2,6-difluoroaniline, explores the effect of fluorine substitution on aniline derivatives. These studies involve spectroscopic methods and theoretical calculations to understand the reactivity and electronic properties, which are crucial for various applications in materials science and chemistry (Kose et al., 2019).
Chemical Synthesis and Reactions
Organic Synthesis Intermediate : 2,6-Dibromoaniline, closely related to 2,6-Dibromo-3,4-difluoroaniline, serves as an important intermediate in the synthesis of pharmaceuticals, alkaloids, and ferromagnetics. The synthesis process involves bromination and hydrolysis, highlighting its role in complex chemical synthesis (Geng Rui-xue, 2004).
Preparation Techniques for Insecticide Synthesis : Insecticides like Teflubenzuron are synthesized using compounds including 2,6-difluoroaniline derivatives. The synthesis involves multiple stages including fluorination, hydrolysis, and acylation, demonstrating the compound's utility in developing agricultural chemicals (Xiong Guo-lan, 2008).
Potential Applications in Nonlinear Optics
- Nonlinear Optical Properties : Studies on various difluoroaniline molecules, including structures similar to 2,6-Dibromo-3,4-difluoroaniline, reveal their potential in nonlinear optical (NLO) applications. This is due to their electronic properties and interaction characteristics, making them candidates for advanced optical technologies (Selvam et al., 2020).
Safety and Hazards
Zukünftige Richtungen
2,6-Dibromo-3,4-difluoroaniline has shown potential in the synthesis of various chemical compounds. For instance, a Pd-azobenzene complex based on 4-bromo-2,6-difluoroaniline has shown photo-switching properties. It can reversibly switch to two discrete self-assembled structures. A conjugated quasiplanar triarylamines synthesized from 4-bromo-2,6-difluoroaniline is used as hole-transporting material in perovskite solar cells and OLEDs .
Relevant Papers There are several papers related to 2,6-Dibromo-3,4-difluoroaniline. For instance, one paper discusses its use in the asymmetric synthesis of prostaglandin D2 receptor antagonist for the treatment of allergic rhinitis . Another paper discusses its use in the synthesis of ammonium 5-bromo-7-fluorobenzo-2-oxa-1,3-diazole-4-sulphonate .
Wirkmechanismus
Target of Action
It has been employed in the asymmetric synthesis of prostaglandin d2 receptor antagonists . Prostaglandin D2 receptors play a crucial role in mediating allergic responses, including allergic rhinitis .
Mode of Action
Given its use in the synthesis of prostaglandin d2 receptor antagonists, it can be inferred that it may interact with these receptors, potentially inhibiting their activity and thus mitigating allergic responses .
Biochemical Pathways
Considering its role in the synthesis of prostaglandin d2 receptor antagonists, it may influence the prostaglandin synthesis pathway and related inflammatory responses .
Result of Action
As a component in the synthesis of prostaglandin d2 receptor antagonists, it may contribute to the mitigation of allergic responses .
Eigenschaften
IUPAC Name |
2,6-dibromo-3,4-difluoroaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Br2F2N/c7-2-1-3(9)5(10)4(8)6(2)11/h1H,11H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWBMIUQUYPJTFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1Br)N)Br)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Br2F2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.90 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dibromo-3,4-difluoroaniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(2-Fluoro-4-phenylsulfonyl)phenyl]piperazine](/img/structure/B3069880.png)

![(6-Chloro-[1,3]dioxolo[4,5-g]quinolin-7-ylmethyl)-cyclopentylmethyl-amine](/img/structure/B3069891.png)


![2-(4'-(Diphenylamino)-[1,1'-biphenyl]-4-yl)acetonitrile](/img/structure/B3069921.png)







